Solubility Profile of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid in Organic Solvents: A Thermodynamic and Empirical Guide
Solubility Profile of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid in Organic Solvents: A Thermodynamic and Empirical Guide
Executive Summary
The compound 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS: 2551119-13-0) is a highly functionalized aromatic building block frequently utilized as an intermediate in the synthesis of loop diuretics, carbonic anhydrase inhibitors, and targeted therapeutics[1][2]. For drug development professionals and materials scientists, understanding its solubility profile is critical for optimizing reaction solvents, designing crystallization workflows, and formulating downstream active pharmaceutical ingredients (APIs).
Because this molecule features a complex array of hydrogen-bond donors, hydrogen-bond acceptors, and polarizable halogens, its solvation thermodynamics deviate from simple ideal-solution models. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, leveraging structural thermodynamics, Hansen Solubility Parameters (HSP), and empirical analog data to guide solvent selection.
Physicochemical Profiling & Structural Analysis
To predict and manipulate the solubility of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, we must first deconstruct its functional groups and their respective contributions to the crystal lattice energy and solvent interactions.
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Carboxylic Acid ( −COOH ): Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). In the solid state, it typically forms robust homomeric dimers. Breaking these dimers requires a solvent with a high HBA capacity.
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Sulfonamide ( −SO2NH2 ): A potent HBD and moderate HBA. The presence of the sulfamoyl group significantly increases the polarity of the molecule, demanding polar aprotic or protic solvents to achieve meaningful dissolution[3].
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Methoxy Group ( −OCH3 ): An electron-donating HBA that moderately increases lipophilicity while providing an additional interaction site for protic solvents.
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Bromine Atom ( −Br ): A heavy, polarizable halogen that increases the molecular volume and lipophilicity (logP). While it introduces hydrophobic character, its primary effect is increasing the dispersion forces within the crystal lattice, making dissolution in purely non-polar solvents thermodynamically unfavorable.
Diagram 1: Solvation mechanisms of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid functional groups.
Thermodynamics of Solvation & Hansen Solubility Parameters
The dissolution of sulfamoylbenzoic acids is an enthalpy-driven, non-random process dependent on activation steps to disrupt the rigid crystal lattice[4]. According to the extended Hildebrand solubility approach, the solubility of sulfonamides peaks in solvents where the solvent's solubility parameter closely matches that of the solute (typically around δ≈11 MPa0.5 for sulfonamide derivatives)[5].
When analyzing the Hansen Solubility Parameters (HSP) , the total cohesive energy density is split into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces.
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Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high δP and δH (acceptor) values. They act as powerful hydrogen-bond acceptors, effectively outcompeting the solute-solute homomeric interactions of the −COOH and −SO2NH2 groups, leading to the formation of highly stable heteromeric solute-solvent complexes[5][6].
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Polar Protic Solvents (e.g., Alcohols): Alcohols provide both HBD and HBA capabilities. Solubility in alcohols generally follows the trend of decreasing dielectric constant and increasing aliphatic chain length, though specific lattice interactions can alter this. For closely related sulfamoylbenzoic acids (like furosemide), solubility roughly ranks as 1-pentanol > methanol > n-propanol > ethanol[6].
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Non-Polar Solvents (e.g., Hexane): The inability of non-polar solvents to participate in hydrogen bonding means they cannot overcome the high lattice energy of the compound, resulting in near-zero solubility[7].
Empirical Solubility Data in Key Organic Solvents
Due to the highly specific nature of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, direct empirical databases are sparse. However, by extrapolating thermodynamic data from its closest structural analogs (e.g., Furosemide[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid] and 4-sulfamoylbenzoic acid), we can construct a highly accurate, predictive solubility matrix[6][8][9].
Table 1: Predictive Solubility Profile at 298.15 K
| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 30.0 | Exceptional H-bond acceptance; completely disrupts sulfonamide/acid dimers[9]. |
| Polar Aprotic | Dimethylformamide (DMF) | > 30.0 | High dielectric constant perfectly solvates the polarizable bromine and polar groups[9]. |
| Polar Aprotic | Acetone | 10.0 - 50.0 | Matches cohesive energy density; excellent solvent for sulfamoylbenzoic acids. |
| Polar Protic | Methanol | 10.0 - 20.0 | Strong H-bond donor/acceptor network disruption. |
| Polar Protic | Ethanol | 5.0 - 10.0 | Lower dielectric constant than methanol reduces overall solvation capacity[9]. |
| Non-Polar | Hexane / Toluene | < 0.1 | Inability to break solute-solute hydrogen bonds; thermodynamically unfavorable[7]. |
| Aqueous | Water (pH 7.0) | < 0.5 | High crystal lattice energy and hydrophobic Br/Methoxy groups prevent hydration[9]. |
| Aqueous | Aqueous Alkali (pH > 9.0) | > 10.0 | Deprotonation of −COOH forms a highly soluble organic salt[10]. |
Experimental Methodology for Solubility Determination
To validate the predictive model for specific polymorphic forms of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, the Isothermal Saturation (Shake-Flask) Method is the gold standard[4][11]. This protocol is designed as a self-validating system to prevent supersaturation artifacts.
Step-by-Step Protocol
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Excess Solute Addition: Add an excess amount (e.g., 100 mg) of the crystalline compound to 10 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial to form a heterogeneous suspension.
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Isothermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to 298.15 ± 0.1 K. Agitate at 150 rpm for a minimum of 48 hours . Causality: Sulfonamides exhibit notoriously slow dissolution kinetics due to their rigid, high-energy crystalline lattices. 48 hours ensures true solid-liquid thermodynamic equilibrium is achieved[4].
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Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Critical: Centrifugation must occur at the exact equilibration temperature (298.15 K) to prevent temperature-induced precipitation.
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Sampling and Dilution: Carefully extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed syringe. Causality: A cold syringe will cause immediate supersaturation and precipitation in the needle, skewing quantitative results. Immediately dilute the aliquot with a compatible mobile phase (e.g., 50:50 Acetonitrile/Water).
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Quantification: Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (λmax ~270 nm) against a pre-calibrated standard curve.
Diagram 2: Isothermal shake-flask methodology for thermodynamic solubility determination.
Downstream Applications & Solvent Selection Guide
Understanding this solubility profile dictates several downstream pharmaceutical workflows:
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Reaction Solvents: For synthetic functionalization (e.g., coupling reactions at the carboxylic acid), DMF or DMSO are the optimal choices to ensure the intermediate is fully dissolved, maximizing reaction kinetics.
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Crystallization & Purification: A classic solvent/anti-solvent crystallization approach can be employed by dissolving the compound in Acetone (solvent) and slowly adding Hexane or Water (anti-solvent) to crash out high-purity crystals.
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Cocrystal Screening: Because the compound has strong HBD/HBA sites, it is an excellent candidate for pharmaceutical cocrystals. Using a solvent like Ethanol —which offers moderate solubility—allows for the co-dissolution of the API and a coformer (e.g., nicotinamide) without immediate precipitation, facilitating the controlled growth of cocrystals[12].
References
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PubMed / NIH. "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents". Journal of Pharmaceutical Sciences. Available at: [Link]
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Journal of Chemical & Engineering Data. "Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents from 283.15 to 323.15 K". ACS Publications. Available at:[Link]
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Journal of Chemical & Engineering Data. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents". ACS Publications. Available at:[Link]
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Crystal Growth & Design. "Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications". ACS Publications. Available at: [Link]
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Frontiers in Pharmacology. "Classes of Drugs that Mitigate Radiation Syndromes". Frontiers. Available at:[Link]
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The BMJ. "Solubility of Sulphonamides". British Medical Journal. Available at:[Link]
Sources
- 1. 2551119-13-0|2-Bromo-4-methoxy-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. Frontiers | Classes of Drugs that Mitigate Radiation Syndromes [frontiersin.org]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bmj.com [bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
